molecular formula C18H16BrF2N5O B10889167 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10889167
M. Wt: 436.3 g/mol
InChI Key: ATUNUZCAEZQKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrazolopyrimidine core and a difluorobenzylpiperazine moiety. The presence of bromine and fluorine atoms in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate pyrazole and pyrimidine derivatives.

    Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents can be employed to introduce the bromine atom at the desired position.

    Attachment of the Difluorobenzylpiperazine Moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced, followed by the attachment of the difluorobenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity due to the presence of bromine and fluorine atoms, which are known to influence the biological properties of organic molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE could be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is not well-documented, but it is likely to involve interactions with specific molecular targets. The presence of bromine and fluorine atoms may enhance its binding affinity to certain proteins or enzymes, influencing their activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazino]methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazino]methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups and the presence of both bromine and fluorine atoms. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H16BrF2N5O

Molecular Weight

436.3 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H16BrF2N5O/c19-13-9-22-16-8-15(23-26(16)11-13)18(27)25-6-4-24(5-7-25)10-12-2-1-3-14(20)17(12)21/h1-3,8-9,11H,4-7,10H2

InChI Key

ATUNUZCAEZQKHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.